
N-(2,3-ジヒドロ-1H-インデン-5-イル)アセトアミド
概要
説明
“N-(2,3-Dihydro-1H-inden-5-yl)acetamide” is a chemical compound with the molecular formula C11H13NO . It has an average mass of 175.227 Da and a monoisotopic mass of 175.099716 Da .
Molecular Structure Analysis
The molecular structure of “N-(2,3-Dihydro-1H-inden-5-yl)acetamide” consists of an indane ring attached to an acetamide group . The indane ring is a fused cyclohexane and benzene ring, which contributes to the compound’s aromaticity .Chemical Reactions Analysis
While specific chemical reactions involving “N-(2,3-Dihydro-1H-inden-5-yl)acetamide” are not available, it’s known that acetamide derivatives can undergo various reactions, including nucleophilic substitution and elimination .Physical And Chemical Properties Analysis
“N-(2,3-Dihydro-1H-inden-5-yl)acetamide” has a density of 1.2±0.1 g/cm3, a boiling point of 357.1±31.0 °C at 760 mmHg, and a flash point of 210.8±9.8 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond . Its LogP value is 2.20, indicating its lipophilicity .科学的研究の応用
抗ウイルス活性
インドール誘導体は、N-(2,3-ジヒドロ-1H-インデン-5-イル)アセトアミド構造を含む、有意な抗ウイルス特性を示すことが報告されています。 例えば、特定のインドール系化合物は、インフルエンザAウイルスやその他のウイルスに対して阻害活性を示しています 。インドールの構造的柔軟性により、特定の抗ウイルス標的に合わせて調整できる多数の誘導体を合成することができます。
抗炎症特性
インドール核は、多くの受容体との高い親和性のために、多くの合成医薬品分子によく見られます。 この特性により、N-(2,3-ジヒドロ-1H-インデン-5-イル)アセトアミドを含むインドール誘導体は、抗炎症薬の候補となり得ます 。炎症経路を調節する能力は、さまざまな炎症性疾患の治療において非常に重要となる可能性があります。
抗がんの可能性
インドール誘導体は、抗がん活性が知られています。 インドール部分は、さまざまな生物学的標的に作用し、癌細胞の増殖を阻害し、アポトーシスを誘導する可能性があります 。N-(2,3-ジヒドロ-1H-インデン-5-イル)アセトアミドに関する研究は、がん細胞に対する新しい作用機序を明らかにする可能性があります。
抗菌効果
研究により、インドール誘導体は強力な抗菌作用および抗真菌作用を発揮することが示されています。 これには、グラム陽性菌とグラム陰性菌の両方に対する活性に加えて、Aspergillus nigerやCandida albicansなどの真菌剤に対する活性も含まれます 。N-(2,3-ジヒドロ-1H-インデン-5-イル)アセトアミドの抗菌特性は、感染症に対する新しい治療法の開発につながる可能性があります。
抗糖尿病用途
インドール誘導体は、抗糖尿病効果について検討されています。 これらの化合物は、さまざまな代謝経路に影響を与えることで、糖尿病とその合併症の管理に対する新しいアプローチを提供する可能性があります 。N-(2,3-ジヒドロ-1H-インデン-5-イル)アセトアミドに関するさらなる研究は、抗糖尿病薬としての可能性に関する洞察を提供する可能性があります。
神経保護効果
インドール構造は、神経保護特性を持つ多くの化合物に見られます。 これらの物質は、神経細胞の損傷を防ぐことで、神経変性疾患に対する保護を提供することができます 。N-(2,3-ジヒドロ-1H-インデン-5-イル)アセトアミドの神経保護用途を調査すると、アルツハイマー病などの治療に有望な結果が得られる可能性があります。
抗マラリア活性
インドール誘導体は、潜在的な抗マラリア薬としても特定されています。 マラリアの原因となる寄生虫のライフサイクルを阻害する能力は、新しい抗マラリア薬の開発のための貴重な手段を提供します 。この文脈におけるN-(2,3-ジヒドロ-1H-インデン-5-イル)アセトアミドの探求は、世界的な健康の進歩に貢献する可能性があります。
抗コリンエステラーゼ活性
インドール部分を有する化合物は、重症筋無力症やアルツハイマー病などの疾患の治療に不可欠な、抗コリンエステラーゼ活性について研究されています 。コリンエステラーゼ酵素を阻害するN-(2,3-ジヒドロ-1H-インデン-5-イル)アセトアミドの役割は、治療的用途において重要となる可能性があります。
作用機序
将来の方向性
The potential of “N-(2,3-Dihydro-1H-inden-5-yl)acetamide” in the treatment of diseases such as COVID-19 could be a promising area of future research, given its interaction with SARS-CoV-2 nsp1 . Further studies are needed to elucidate its exact mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8(13)12-11-6-5-9-3-2-4-10(9)7-11/h5-7H,2-4H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYOJAPRKMBKEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(CCC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347864 | |
| Record name | N-(2,3-Dihydro-1H-inden-5-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59856-06-3 | |
| Record name | N-(2,3-Dihydro-1H-inden-5-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2354436.png)
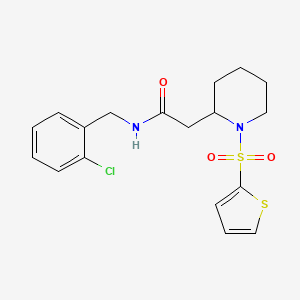
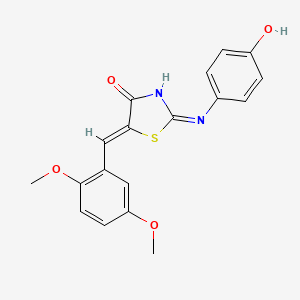
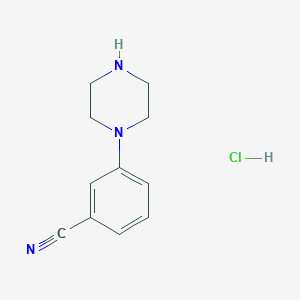
![2,4-Dimethyl-6-(4-propoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2354443.png)
![1-[3-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2354445.png)
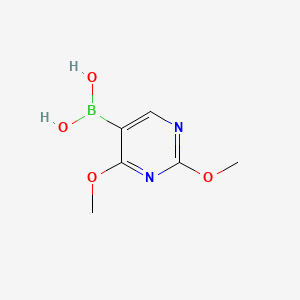
![tert-butyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate](/img/structure/B2354448.png)
![10-[(4-Methylphenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine](/img/structure/B2354449.png)
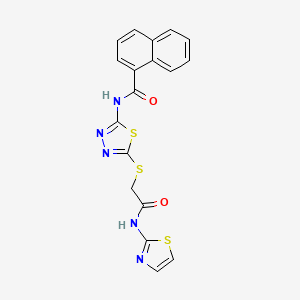
![methyl 4-(2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate](/img/structure/B2354451.png)
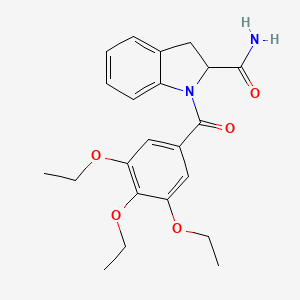
![2-{4-[(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2354453.png)
![4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine](/img/structure/B2354456.png)
